N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
Description
Properties
IUPAC Name |
3-[1-(2-amino-2-oxoethyl)sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-3-11(2)20-15(26)8-9-23-16(27)12-6-4-5-7-13(12)24-17(23)21-22-18(24)28-10-14(19)25/h4-7,11H,3,8-10H2,1-2H3,(H2,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQUCCXFPPTOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Amine Intermediates
Reductive Amination
- 3-Oxo-propanamide intermediates undergo reductive amination with butan-2-amine using NaBH3CN in methanol (55% yield,).
Final Coupling and Purification
Convergent synthesis routes dominate:
Stepwise Assembly (,)
One-Pot Strategy ()
- Simultaneous coupling of triazoloquinazolinone-NHS ester , carbamoylmethylsulfanyl-thiol , and isobutylamine in DMF at 0°C→RT (18 hours, 28% yield).
Comparative Analysis of Synthetic Routes
Challenges and Optimization
- Low Yields in Coupling Steps : Steric hindrance from the triazoloquinazoline core reduces reactivity. Microwave-assisted synthesis (100°C, 30 min) improves NHS ester coupling efficiency to 40%.
- Purification Complexity : Reverse-phase HPLC with 0.1% TFA modifier enhances separation of polar byproducts.
- Instability of Thiol Intermediates : Use of tris(2-carboxyethyl)phosphine (TCEP) stabilizes sulfhydryl groups during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide. For instance, derivatives of quinoxaline sulfanyl compounds have shown promising antiproliferative effects against various cancer cell lines. One study demonstrated that synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications. Molecular docking studies indicate that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests that further optimization could lead to effective anti-inflammatory agents .
Antifungal Activity
Another area of research focuses on antifungal applications. Compounds with similar triazole structures have been evaluated for their antifungal efficacy against Candida species and other fungi. Some derivatives demonstrated greater activity than traditional antifungals like fluconazole, indicating the potential for developing new antifungal therapies .
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions that utilize readily available reagents. Characterization techniques such as NMR and LC-MS confirm the compound's structure and purity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing biological activity. Variations in substituents on the triazole and quinazoline rings can significantly influence the compound's pharmacological properties. Ongoing research aims to elucidate these relationships to enhance therapeutic efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Efficacy/IC50 Values |
|---|---|---|
| Anticancer | Quinoxaline derivatives | 1.9 - 7.52 µg/mL |
| Anti-inflammatory | 5-lipoxygenase inhibitors | Potentially effective |
| Antifungal | Triazole derivatives | Greater than fluconazole |
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares its triazoloquinazoline core with several synthesized derivatives. Key structural variations among analogs include substituents at the 1-position (sulfanyl-linked groups) and the propanamide side chain. Below is a detailed comparison:
Pharmacological Implications
- Hydrophilicity vs.
- Steric Effects : Branched alkyl groups (butan-2-yl vs. isopropyl) may influence binding pocket interactions in enzyme targets .
- Electron-Withdrawing Groups : Fluorophenyl substituents () could enhance binding to targets requiring electronegative interactions, such as kinases .
Physical Properties
- Melting Points: Amino acid ester derivatives () exhibit higher melting points (e.g., 129–130°C for Compound 9c) due to hydrogen-bonding capacity from hydroxyl groups .
- Molecular Weight : The benzylcarbamoyl analog (478.57 g/mol) suggests the target compound’s molecular weight is likely ~470–500 g/mol, typical for this class .
Key Research Findings
- Synthetic Flexibility : The triazoloquinazoline core allows modular substitution, enabling tailored pharmacokinetic properties .
- Structure-Activity Relationships (SAR) :
- Unresolved Questions : Direct pharmacological data (e.g., IC₅₀ values, toxicity) for the target compound are lacking, necessitating further studies.
Biological Activity
N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial and anticancer activities.
The compound's molecular formula is with a molecular weight of 402.5 g/mol. Its structure features a triazoloquinazoline core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O3S |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 1113107-61-1 |
Antibacterial Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values as low as 15 μg/ml in some cases .
Anticancer Activity
The compound's potential as an anticancer agent is supported by preliminary findings indicating cytotoxic effects against cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications to the triazole and quinazoline moieties could enhance anticancer activity. For example, certain derivatives showed IC50 values lower than standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins involved in cell proliferation and bacterial metabolism .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various triazoloquinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced the antibacterial potency.
- Cytotoxicity in Cancer Cells : Another investigation focused on the anticancer effects of N-(butan-2-yl)-3-{1-[carbamoylmethyl)sulfanyl]-5-oxo-triazoloquinazoline derivatives against breast cancer cells (MCF7). The study found that certain derivatives exhibited IC50 values below 10 µM, suggesting strong cytotoxic potential .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 25°C, 12h | 68–85 | |
| Amide coupling | HBTU, DMSO, Et₃N, 0°C → RT | 72–90 |
Basic: How can the molecular structure be confirmed experimentally?
Methodological Answer:
Q. Table 2: Key Spectral Signatures
| Functional Group | NMR Shift (ppm) / IR Peak (cm⁻¹) | Reference |
|---|---|---|
| Triazoloquinazoline C=O | ¹³C: 168.5 | |
| Propanamide NH | ¹H: 6.8–7.2 (broad) |
Basic: What biological screening approaches are recommended for initial activity assessment?
Methodological Answer:
Q. Table 3: Example Bioactivity Data
| Assay Type | Model System | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 12.4 | |
| TNF-α inhibition | RAW 264.7 cells | 18.9 |
Advanced: How can DFT calculations elucidate electronic properties?
Methodological Answer:
Q. Table 4: DFT-Derived Parameters
| Parameter | Value (eV) | Reference |
|---|---|---|
| HOMO-LUMO gap | 4.2 | |
| Sulfanyl charge density | -0.32 e |
Advanced: How to resolve contradictions in synthetic yields or spectral data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
